![molecular formula C21H21N3O3S B3140090 (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone CAS No. 477866-96-9](/img/structure/B3140090.png)
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone
Overview
Description
“(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone” is a chemical compound that is used in the pharmaceutical industry . It is also used in scientific research.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone” such as boiling point, melting point, and density are not explicitly mentioned in the search results . For detailed physical and chemical properties, it is recommended to refer to specialized chemical databases or literature .Mechanism of Action
A series of tetrasubstituted pyrimidine derivatives containing methyl phenyl sulfone structure were designed, synthesized and evaluated for antiproliferative activity against four human cancer cell lines . The compound 27g showed the best antiproliferative activity on MGC-803 cells, with IC 50 value of (2.98±0.13) μM, which is significantly better than that of the positive control 5-FU . Further studies on the anti-tumor mechanism showed that compound 27g significantly inhibited colony formation and migration of MGC-803 cells, blocked the cell cycle in GO/G1 phase, and induced apoptosis .
Safety and Hazards
Future Directions
“(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone” is used in scientific research and has potential applications in medicinal chemistry and drug discovery. Its future directions could involve further exploration of its antitumor activity and potential use in the development of new anticancer drugs .
properties
IUPAC Name |
4-[6-(benzenesulfonylmethyl)-2-phenylpyrimidin-4-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-28(26,19-9-5-2-6-10-19)16-18-15-20(24-11-13-27-14-12-24)23-21(22-18)17-7-3-1-4-8-17/h1-10,15H,11-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEDMLKCXIGRSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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